![molecular formula C20H13FN2O3 B10909046 Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909046.png)

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

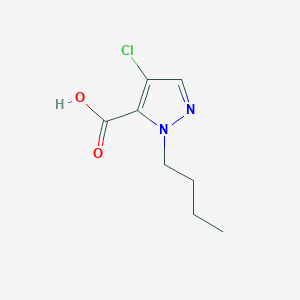

Methyl-6-(4-Fluorphenyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Isoxazolo[5,4-b]pyridine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Fluorphenylgruppe, eine Phenylgruppe und einen Carboxylester umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-6-(4-Fluorphenyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carboxylat umfasst in der Regel einen mehrstufigen Prozess:

Bildung des Isoxazolrings: Der erste Schritt beinhaltet oft die Cyclisierung geeigneter Vorläufer zur Bildung des Isoxazolrings. Dies kann durch Reaktion von Hydroxylamin mit einem β-Ketoester unter sauren Bedingungen erreicht werden.

Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe kann durch eine nucleophile aromatische Substitutionsreaktion eingeführt werden. Dieser Schritt erfordert die Verwendung einer fluorierten aromatischen Verbindung und eines geeigneten Nucleophils.

Bildung des Pyridinrings: Der Pyridinring wird typischerweise durch eine Kondensationsreaktion gebildet, die einen Aldehyd und ein Amin umfasst. Dieser Schritt kann die Verwendung eines Katalysators erfordern, um die Reaktion zu erleichtern.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe zur Bildung des Methylesters. Dies kann mit Methanol und einem starken Säurekatalysator wie Schwefelsäure erreicht werden.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von Methyl-6-(4-Fluorphenyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carboxylat die Verwendung von Durchflussreaktoren zur Optimierung der Reaktionsbedingungen und zur Verbesserung der Ausbeute umfassen. Der Einsatz von automatisierten Systemen kann auch die Effizienz und Skalierbarkeit des Syntheseprozesses verbessern.

Chemische Reaktionsanalyse

Reaktionstypen

Methyl-6-(4-Fluorphenyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden. Diese Reaktion zielt typischerweise auf die Phenylgruppen ab und führt zur Bildung von Carbonsäuren.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden. Diese Reaktionen können die Estergruppe zu einem Alkohol reduzieren.

Substitution: Die Fluorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Fluoratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Amino- oder Thiolderivate.

Wissenschaftliche Forschungsanwendungen

Methyl-6-(4-Fluorphenyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht. Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielen zu interagieren, was sie zu einem Kandidaten für entzündungshemmende, krebshemmende und neuroprotektive Mittel macht.

Materialwissenschaften: Die strukturellen Eigenschaften der Verbindung machen sie nützlich für die Entwicklung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften.

Biologische Forschung: Es wird als Werkzeugverbindung verwendet, um die Wirkmechanismen verschiedener biologischer Pfade zu untersuchen, insbesondere diejenigen, die mit oxidativem Stress und Entzündungen zusammenhängen.

Wirkmechanismus

Der Wirkmechanismus von Methyl-6-(4-Fluorphenyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielen:

Molekulare Ziele: Die Verbindung kann an Enzyme und Rezeptoren binden, die an Entzündungs- und oxidativem Stress beteiligt sind. Zum Beispiel kann sie die Aktivität von Cyclooxygenase-Enzymen hemmen und so die Produktion von pro-inflammatorischen Mediatoren reduzieren.

Beteiligte Pfade: Die Verbindung kann den NF-κB-Signalweg modulieren, der eine entscheidende Rolle bei der Regulierung der Immunantwort und Entzündung spielt.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the phenyl groups, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ester group to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, and neuroprotective agents.

Materials Science: The compound’s structural properties make it useful in the design of novel materials with specific electronic and optical characteristics.

Biological Research: It is used as a tool compound to study the mechanisms of action of various biological pathways, particularly those involving oxidative stress and inflammation.

Wirkmechanismus

The mechanism of action of Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Pathways Involved: The compound can modulate the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and inflammation.

Vergleich Mit ähnlichen Verbindungen

Methyl-6-(4-Fluorphenyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:

-

Ähnliche Verbindungen

Methyl-6-(4-Chlorphenyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carboxylat: Ähnliche Struktur, aber mit einem Chloratom anstelle von Fluor.

Methyl-6-(4-Bromphenyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carboxylat: Ähnliche Struktur, aber mit einem Bromatom anstelle von Fluor.

-

Einzigartigkeit: Die Anwesenheit des Fluoratoms in Methyl-6-(4-Fluorphenyl)-3-phenylisoxazolo[5,4-b]pyridin-4-carboxylat verleiht einzigartige elektronische Eigenschaften, die seine Reaktivität und Bindungsaffinität zu biologischen Zielen im Vergleich zu seinen Chloro- und Bromoanalogen erhöhen.

Eigenschaften

Molekularformel |

C20H13FN2O3 |

|---|---|

Molekulargewicht |

348.3 g/mol |

IUPAC-Name |

methyl 6-(4-fluorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |

InChI |

InChI=1S/C20H13FN2O3/c1-25-20(24)15-11-16(12-7-9-14(21)10-8-12)22-19-17(15)18(23-26-19)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI-Schlüssel |

NYFIOCCWATXFAS-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10908974.png)

![N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10908990.png)

![(2-{(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10908992.png)

![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10909006.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B10909007.png)

![methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B10909026.png)

![(4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one](/img/structure/B10909027.png)

![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10909029.png)

![3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B10909035.png)